molecular formula C16H33O5P B13989758 Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate

Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate

Cat. No.: B13989758
M. Wt: 336.40 g/mol
InChI Key: WEJXBWLOAWUGSA-VYRBHSGPSA-N
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Description

(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester is a chemical compound with the molecular formula C14H29O5P. This compound is known for its unique structure, which includes a tetrahydro-2H-pyran-2-yl group and a phosphonic acid dimethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester typically involves the reaction of a nonyl alcohol derivative with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonic acid ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: The major product is the corresponding phosphonic acid derivative.

    Reduction: The major product is the corresponding phosphine oxide.

    Substitution: The major products are various substituted phosphonic acid esters.

Scientific Research Applications

(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]octyl]phosphonic acid dimethyl ester
  • (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]decyl]phosphonic acid dimethyl ester
  • (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]dodecyl]phosphonic acid dimethyl ester

Uniqueness

(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester is unique due to its specific chain length and the presence of the tetrahydro-2H-pyran-2-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H33O5P

Molecular Weight

336.40 g/mol

IUPAC Name

2-[(4S)-1-dimethoxyphosphorylnonan-4-yl]oxyoxane

InChI

InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3/t15-,16?/m0/s1

InChI Key

WEJXBWLOAWUGSA-VYRBHSGPSA-N

Isomeric SMILES

CCCCC[C@@H](CCCP(=O)(OC)OC)OC1CCCCO1

Canonical SMILES

CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1

Origin of Product

United States

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